Para-Fluorine Positioning Alters Intermolecular Binding Mode: σ vs. π Complex Formation with Argon and Water
Resonant two-photon ionization (R2PI) spectroscopy demonstrates that 1-sec-butyl-4-fluorobenzene (para-isomer) forms distinctly different intermolecular complexes with argon and water compared to its ortho-fluoro analog. The para-fluorine substitution favors sigma-type complex formation, whereas the ortho-isomer preferentially forms pi-type complexes under identical supersonic expansion conditions [1]. Ab initio calculations corroborated these experimental observations, confirming that fluorine ring position—not merely its presence—governs the geometry and binding characteristics of supramolecular aggregates [2].
| Evidence Dimension | Complex formation type with argon and water guests |
|---|---|
| Target Compound Data | 1-sec-butyl-4-fluorobenzene (para): sigma-type complex formation |
| Comparator Or Baseline | 1-sec-butyl-2-fluorobenzene (ortho): pi-type complex formation |
| Quantified Difference | Qualitatively distinct binding mode; structural shift from pi to sigma coordination geometry |
| Conditions | Supersonic expansion; laser R2PI spectroscopy; ab initio computational validation |
Why This Matters
The binding mode shift has direct implications for molecular recognition, sensor design, and chromatographic retention behavior—users requiring predictable host-guest interactions or specific complexation geometries must select the para-isomer.
- [1] Giardini A, Paladini A, Rondino F, Piccirillo S, Satta M, Hortal AR, Speranza M. Intermolecular interactions in organofluorine aggregates probed by laser R2PI spectroscopy. Appl Phys A. 2008;93(4):893-899. DOI:10.1007/s00339-008-4764-z. View Source
- [2] Giardini A, Rondino F, Paladini A, Satta M, Cattenacci G, Piccirillo S, Villani P, Marcantoni E, Renzi G, Roselli G, Speranza M. Host Guest Interactions in Organofluorine Complexes Investigated Through Laser Methodologies. CNR Institutional Research Information System. 2008. View Source
